molecular formula C33H60OSi B033232 Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane CAS No. 57711-50-9

Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane

Cat. No.: B033232
CAS No.: 57711-50-9
M. Wt: 500.9 g/mol
InChI Key: CXIGRSVIJKSIQL-WTMXSKCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C33H60OSi and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C56H94O2C_{56}H_{94}O_2 and features a unique cyclopenta[a]phenanthrene framework. The presence of tert-butyl and dimethylsilane groups contributes to its lipophilicity and potential bioactivity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance:

  • DPPH Radical Scavenging : Studies have shown that related compounds can effectively scavenge DPPH radicals with IC50 values ranging from 100 to 300 µg/mL .
  • ABTS Radical Scavenging : Similar compounds have demonstrated effective ABTS radical scavenging abilities with IC50 values indicating moderate activity compared to standard antioxidants like Trolox .

2. Antiproliferative Effects

The compound's antiproliferative activity has been assessed against various cancer cell lines:

  • Cell Lines Tested : Common carcinoma cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) have shown sensitivity to treatment with related compounds.
  • IC50 Values : The most active fractions derived from similar compounds displayed IC50 values ranging from 0.82 to 231.18 µg/mL against these cell lines .

3. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated:

  • Pathogens Targeted : Tests against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa revealed significant antibacterial activity.
  • Effectiveness : The fractions derived from the compound exhibited varying degrees of inhibition against these pathogens .

Case Study: Antioxidant and Antiproliferative Properties

A study published in 2021 evaluated the antioxidant potential and antiproliferative effects of extracts containing similar compounds:

  • Methodology : The study utilized both DPPH and ABTS assays for antioxidant evaluation and MTT assays for cytotoxicity against cancer cells.
  • Results Summary :
    • The highest antioxidant potential was observed in specific fractions with IC50 values of 767.09 µg/mL for DPPH.
    • Antiproliferative effects were pronounced across all tested carcinoma cell lines with significant cytotoxicity noted .
CompoundActivity TypeIC50 Value (µg/mL)Reference
Compound ADPPH Scavenging198.70 ± 28.77
Compound BABTS Scavenging254.49 ± 49.17
Compound CMCF-7 Cell Inhibition0.82 ± 0.14
Compound DS. aureus InhibitionNot specified

Properties

IUPAC Name

tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGRSVIJKSIQL-WTMXSKCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.